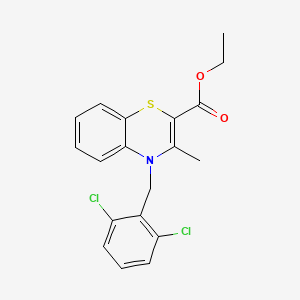
ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a useful research compound. Its molecular formula is C19H17Cl2NO2S and its molecular weight is 394.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS: 339098-15-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula: C19H17Cl2NO2S
- Molecular Weight: 394.32 g/mol
- Purity: >90%
- Melting Point: Not specified in available literature
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazine core and subsequent substitution reactions to introduce the dichlorobenzyl group. Specific synthetic routes may vary based on the starting materials and desired yield.
Antimicrobial Activity
Research indicates that compounds containing benzothiazine moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Low inhibition |
The compound's activity was assessed using standard methods such as the agar diffusion method and minimum inhibitory concentration (MIC) tests. The results showed that it possesses moderate to significant antibacterial effects, particularly against Gram-positive bacteria.
Anticancer Activity
Studies have also explored the anticancer potential of benzothiazine derivatives. This compound has been tested against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 18.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated promising cytotoxic effects, suggesting potential for further development as an anticancer agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction: The compound may trigger apoptotic pathways in tumor cells.
- Antioxidant Activity: Some studies suggest that benzothiazine derivatives can modulate oxidative stress responses.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antimicrobial Studies : A study published in PubMed indicated that thiazole derivatives exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria. Ethyl benzothiazines were noted for their broad-spectrum activity .
- Anticancer Research : Research in Egyptian Journal of Chemistry highlighted that benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as a candidate for further anticancer drug development .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis, which could explain their observed biological activities .
Properties
IUPAC Name |
ethyl 4-[(2,6-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKGUVRKXSCPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














